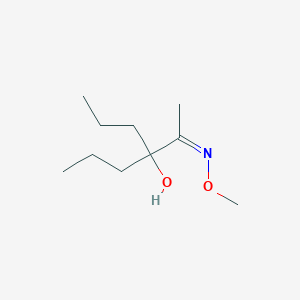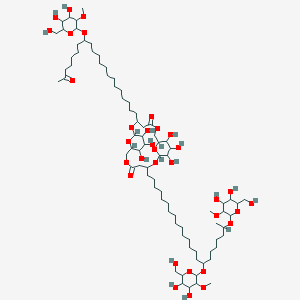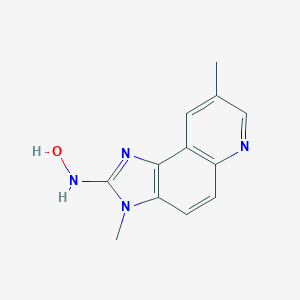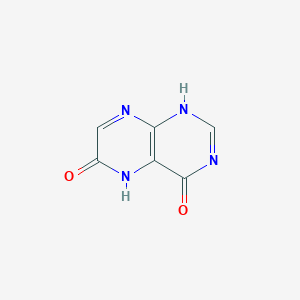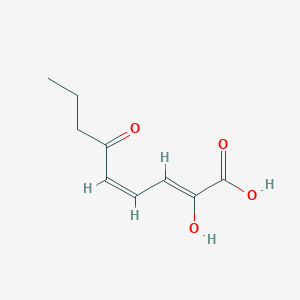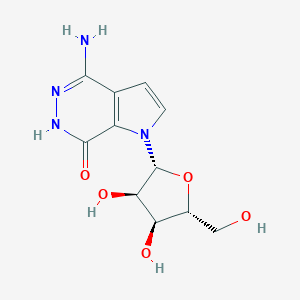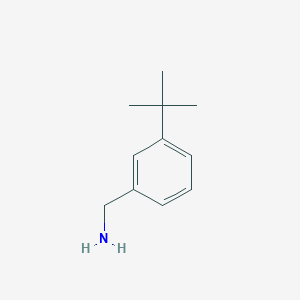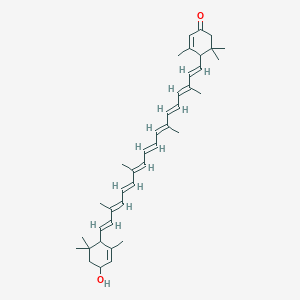
3'-Hydroxy-e,e-caroten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Hydroxy-e,e-caroten-3-one is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, carrots, and watermelons. It is also known as lycopene, which is a potent antioxidant that plays a vital role in protecting cells from oxidative damage. In recent years, there has been a growing interest in the synthesis, scientific research application, and mechanism of action of this compound due to its potential health benefits.
Aplicaciones Científicas De Investigación
Antioxidant Efficacy and Radical Scavenging
3'-Hydroxy-e,e-caroten-3-one is part of a broad class of carotenoids, known for their antioxidant efficacy. These compounds are excellent quenchers of singlet oxygen and effective at breaking lipid peroxidation chains. A study highlighted a novel derivative of this compound, synthesized to enhance water solubility, which effectively scavenged superoxide anions in a human neutrophil assay, suggesting potential applications as aqueous-phase singlet oxygen quenchers and direct radical scavengers (Cardounel et al., 2003).
Inhibition of Adipocyte Differentiation
Research has shown that this compound inhibits the differentiation of 3T3-L1 cells into adipocytes and the subsequent production of triacylglycerol. This suggests its potential role in preventing metabolic syndrome, highlighting its unique biological activity compared to its precursor, lutein (Kotake-Nara et al., 2016).
Photophysical Properties in Biological Systems
This compound, as a chromophore in certain protein complexes, has been studied for its unique photophysical properties. Computational results indicate that its state gains an intramolecular charge transfer character when bound to specific proteins, like the orange carotenoid protein. This interaction is essential in understanding the compound's role in biological systems and its potential applications in photoprotection and photosynthesis (Otsuka et al., 2016).
Role in Human and Animal Physiology
The transformation of carotenoids like this compound in human and animal tissues has been extensively studied. It appears in various ocular tissues and is involved in a series of oxidation-reduction reactions. Understanding these transformations is crucial in exploring its potential role in preventing age-related macular degeneration and other ocular conditions (Khachik et al., 2002).
Synthesis and Analysis in Various Contexts
Synthesis and identification of this compound and its derivatives have been a subject of interest in various studies. These efforts aim to explore its unique properties and potential applications in pharmacology, nutrition, and photoprotection (Khachik et al., 1992), (Sun et al., 1996).
Propiedades
Número CAS |
140460-59-9 |
|---|---|
Fórmula molecular |
C40H54O2 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35,37-38,41H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
Clave InChI |
OTHWKRBAHPOBSP-DKLMTRRASA-N |
SMILES isomérico |
CC1=CC(CC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CC(=O)CC2(C)C)C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
SMILES canónico |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(=O)CC2(C)C)C)C)C)(C)C)O |
Descripción física |
Solid |
Sinónimos |
3'-hydroxy-e,e-caroten-3-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)


